molecular formula C5H3BrIN B1290381 3-Bromo-2-iodopyridine CAS No. 408502-43-2

3-Bromo-2-iodopyridine

Cat. No. B1290381
M. Wt: 283.89 g/mol
InChI Key: NYCGGAQICCWUCI-UHFFFAOYSA-N
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Description

3-Bromo-2-iodopyridine is a compound with the molecular formula C5H3BrIN and a molecular weight of 283.89 . It is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of 3-Bromo-2-iodopyridine has been reported in several methodologies. For instance, 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Moreover, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The most stable geometry of the 3-Bromo-2-iodopyridine molecule was found by performing conformational analysis through the potential surface scan . The potential energy surface curve versus with dihedral angle N5–C2–O6–H10 was carried out for 3-Bromo-2-iodopyridine molecule using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactivity and kinetic stability of the 3-Bromo-2-iodopyridine molecule are characterized by lower values of the HOMO–LUMO energy gap . The surfaces for the Frontier orbitals were depicted and focused on the four most important molecular orbitals (MO) for the title compound, especially on the second highest and highest occupied MOs (HOMO − 1 and HOMO) and the lowest and the second lowest unoccupied ones (LUMO and LUMO + 1) .


Physical And Chemical Properties Analysis

3-Bromo-2-iodopyridine has a molecular weight of 283.89 g/mol . The computed properties include a density of 2.3±0.1 g/cm3, boiling point of 264.0±20.0 °C at 760 mmHg, and an enthalpy of vaporization of 48.2±3.0 kJ/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-2-iodopyridine: is frequently used in the synthesis of various heterocyclic compounds. These compounds, such as pyridopyrimidine, imidazopyridine, triazolopyridine, and quinazoline, are significant for modifying the biological function of known drug-like molecules. This process often involves the formation of C–N bonds, which is a crucial step in derivatizing molecules to enhance their therapeutic activity .

Nanotechnology

In the field of nanotechnology, 3-Bromo-2-iodopyridine can be employed in the bottom-up assembly of nanomaterials. It is used in controlled chemical reactions to synthesize nanoscale materials or devices, which have applications ranging from electronics to drug delivery systems.

Molecular Structure Analysis

The compound is also instrumental in molecular structure analysis. Techniques like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) utilize 3-Bromo-2-iodopyridine to reveal regions of molecular space where the probability of finding an electron pair is higher, aiding in covalent bonding analysis .

Organic Synthesis

3-Bromo-2-iodopyridine: serves as a reactant in the synthesis of chiral 4,4′-Bipyridines. These bipyridines are crucial intermediates in the production of various organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-2-iodopyridine is used to create compounds with a broad spectrum of therapeutic activity. This includes antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties. It acts as a synthetic handle to prepare various heterocyclic cores that are pivotal in drug development .

Material Science

Lastly, 3-Bromo-2-iodopyridine finds its application in material science. It is involved in the synthesis of advanced materials that have specific properties, such as increased strength, improved electrical conductivity, or enhanced thermal stability. These materials are used in a wide range of industries, from aerospace to consumer electronics.

Safety And Hazards

3-Bromo-2-iodopyridine is harmful and an irritant . It should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided .

properties

IUPAC Name

3-bromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCGGAQICCWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634872
Record name 3-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodopyridine

CAS RN

408502-43-2
Record name 3-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-iodopyridine
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